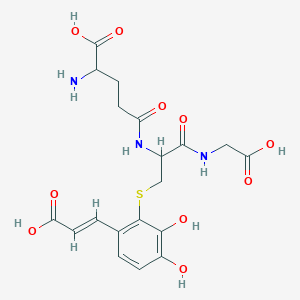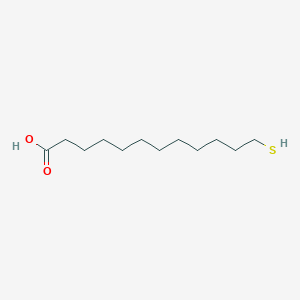
12-Mercaptododecanoic acid
Overview
Description
12-Mercaptododecanoic acid is a carboxylic acid terminated thiol that forms self-assembled monolayers on various surfaces. This compound is known for its ability to provide a blocking effect and immobilize surface atoms . It has the molecular formula C₁₂H₂₄O₂S and a molecular weight of 232.38 g/mol .
Mechanism of Action
Target of Action
12-Mercaptododecanoic acid, also known as 12-Sulfanyldodecanoic acid, primarily targets a variety of surfaces where it forms self-assembled monolayers (SAMs) . The compound provides a blocking effect and immobilizes the surface atoms .
Mode of Action
The compound interacts with its targets by forming self-assembled monolayers (SAMs) on the surfaces . This interaction results in a blocking effect that immobilizes the surface atoms .
Biochemical Pathways
The compound is involved in the formation of self-assembled monolayers (SAMs) on various surfaces . It can functionalize gold nanoparticles, which can form screen printed electrodes for electrochemical detection . It can also form ligands with cadmium selenium (CdSe) quantum dots (QDs) which can be deposited on titanium oxide (TiO2) based films .
Pharmacokinetics
Its ability to form self-assembled monolayers (sams) suggests that it may have unique distribution characteristics .
Result of Action
The primary result of the action of this compound is the formation of self-assembled monolayers (SAMs) on various surfaces . These SAMs can be further functionalized to introduce more complex end groups .
Action Environment
The action of this compound can be influenced by environmental factors such as the type of surface it is applied to and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
12-Mercaptododecanoic acid can functionalize gold nanoparticles which can form screen printed electrodes for electrochemical detection . It can also form ligands with cadmium selenium (CdSe) quantum dots (ODs) which can be deposited on titanium oxide (TiO 2) based films . This compound is used to produce hydrophilic SAMs .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of self-assembled monolayers (SAMs) on surfaces . These SAMs can immobilize surface atoms, providing a blocking effect . The resulting monolayers, which are terminated with carboxylic acids, can be further functionalized to introduce more complex end groups .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to form stable self-assembled monolayers (SAMs) on surfaces . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Mercaptododecanoic acid typically involves the reaction of 12-bromododecanoic acid with thiourea in ethanol under reflux conditions. The reaction mixture is then cooled, and the solvent is evaporated. The residue is heated with sodium hydroxide, followed by acidification with hydrochloric acid to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 12-Mercaptododecanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
12-Mercaptododecanoic acid has a wide range of applications in scientific research:
Chemistry: Used to functionalize gold nanoparticles for electrochemical detection.
Biology: Forms ligands with cadmium selenium quantum dots for biological imaging.
Medicine: Potential use in drug delivery systems due to its ability to form self-assembled monolayers.
Industry: Used in the production of hydrophilic self-assembled monolayers for various industrial applications.
Comparison with Similar Compounds
- 11-Mercaptoundecanoic acid
- 16-Mercaptohexadecanoic acid
- 8-Mercaptooctanoic acid
Comparison: 12-Mercaptododecanoic acid is unique due to its specific chain length, which provides optimal spacing for self-assembled monolayers. This makes it particularly effective for applications requiring precise molecular arrangements .
Properties
IUPAC Name |
12-sulfanyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWVOFJSUUKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340708 | |
| Record name | 12-Mercaptododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82001-53-4 | |
| Record name | 12-Mercaptododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Mercaptododecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


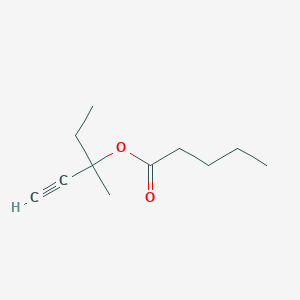

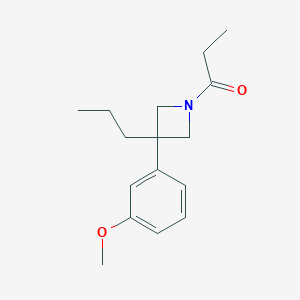

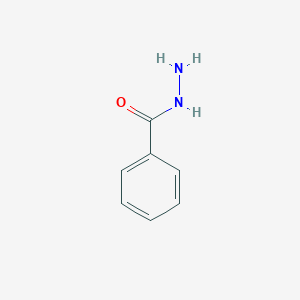
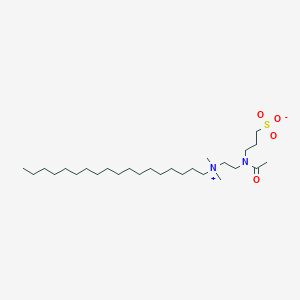

![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)
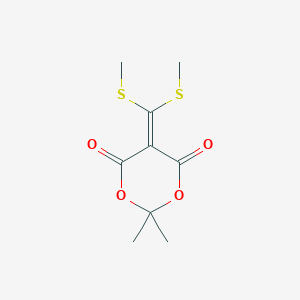
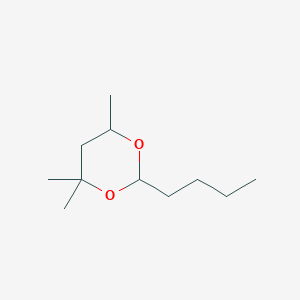

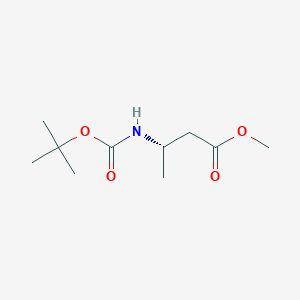
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
